molecular formula CH4N B13732596 Methylene, 1-amino- CAS No. 35430-17-2

Methylene, 1-amino-

Cat. No.: B13732596
CAS No.: 35430-17-2
M. Wt: 30.049 g/mol
InChI Key: XXJGBENTLXFVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylene, 1-amino- (CH₃N), also known as aminomethane, is a simple organic compound with a molecular weight of 29.0412 g/mol It is a primary amine, characterized by the presence of an amino group (NH₂) attached to a methylene group (CH₂)

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methylene, 1-amino- can be achieved through several synthetic routes. One common method involves the reaction of formaldehyde with ammonia under controlled conditions. This reaction typically occurs in an aqueous medium and requires a catalyst to proceed efficiently .

Industrial Production Methods

In industrial settings, methylene, 1-amino- is often produced through the catalytic hydrogenation of hydrogen cyanide (HCN) in the presence of ammonia. This process is carried out at high temperatures and pressures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methylene, 1-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methylene, 1-amino- involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylene, 1-amino- is unique due to its simple structure and high reactivity, making it a versatile compound in various chemical reactions. Its ability to act as a nucleophile and participate in multiple types of reactions sets it apart from other similar compounds .

Properties

CAS No.

35430-17-2

Molecular Formula

CH4N

Molecular Weight

30.049 g/mol

InChI

InChI=1S/CH4N/c1-2/h1-2H2

InChI Key

XXJGBENTLXFVFI-UHFFFAOYSA-N

Canonical SMILES

[CH2]N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.